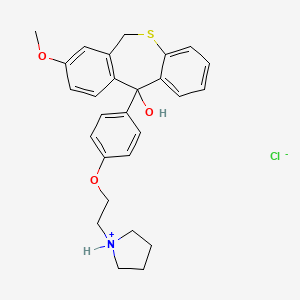
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound with a unique structure that includes a dibenzo thiepin core, a methoxy group, and a pyrrolidinyl ethoxy phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride typically involves multiple steps:
Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo thiepin structure.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Attachment of the Pyrrolidinyl Ethoxy Phenyl Moiety: This step involves the reaction of the dibenzo thiepin core with a pyrrolidinyl ethoxy phenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.
Pharmacology: Research focuses on its interaction with various receptors and its pharmacokinetic properties.
Biology: It is used in studies related to cellular signaling pathways and molecular mechanisms.
Industry: It may have applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects such as mood stabilization or reduction of psychotic symptoms.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,e)thiepin derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl moieties.
Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl groups.
Uniqueness
Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
36547-32-7 |
|---|---|
Fórmula molecular |
C27H30ClNO3S |
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
8-methoxy-11-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-6H-benzo[c][1]benzothiepin-11-ol;chloride |
InChI |
InChI=1S/C27H29NO3S.ClH/c1-30-23-12-13-24-20(18-23)19-32-26-7-3-2-6-25(26)27(24,29)21-8-10-22(11-9-21)31-17-16-28-14-4-5-15-28;/h2-3,6-13,18,29H,4-5,14-17,19H2,1H3;1H |
Clave InChI |
YJBVPMJATOZROK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(C3=CC=CC=C3SC2)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


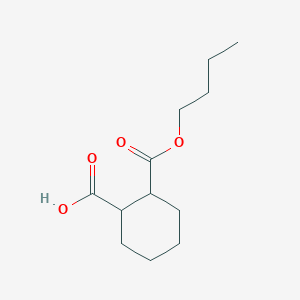


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
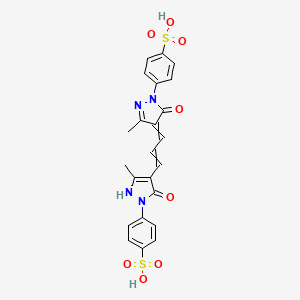

-methanone](/img/structure/B13744928.png)
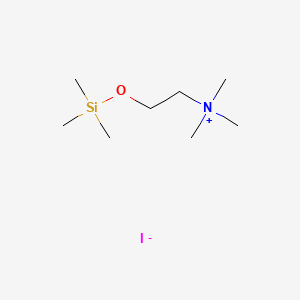




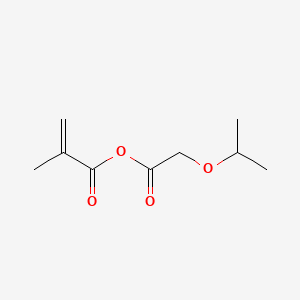
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
